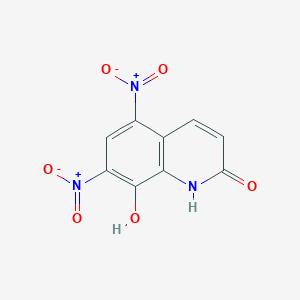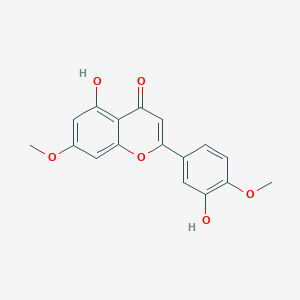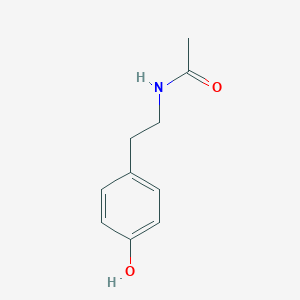
N-Acetyltyramine
説明
Synthesis Analysis
The synthesis of N-Acetyltyramine has been demonstrated through various methods, including electropolymerization. For example, Fengjun Shang et al. (2009) synthesized N-Acetyltyramine and electropolymerized it along with sulfobutylether-beta-cyclodextrin on a boron-doped diamond electrode. This method was utilized for the selective detection of dopamine, showcasing the compound's utility in biosensor technology (Shang et al., 2009).
Molecular Structure Analysis
The molecular structure of N-Acetyltyramine plays a crucial role in its chemical behavior and interaction with other substances. Although specific studies on the molecular structure analysis of N-Acetyltyramine were not identified in this search, related research indicates the importance of structural analysis in understanding its function and reactivity.
Chemical Reactions and Properties
N-Acetyltyramine undergoes various chemical reactions, highlighting its versatile properties. For instance, the conversion of N-Acetyltyramine to N-Acetyldopamine by Schistocerca gregaria thoracic ganglia indicates its role as an intermediate in biochemical pathways (Mir & Vaughan, 1981). This conversion is stimulated by ascorbic acid and inhibited by 5-fluorotryptamine, suggesting specific enzyme-mediated transformations.
Physical Properties Analysis
The physical properties of N-Acetyltyramine, such as solubility, melting point, and boiling point, are crucial for its application in various fields. However, detailed analysis of these properties was not covered in the papers found during this search. Physical properties are typically determined through experimental measurements and are essential for handling and applying N-Acetyltyramine in scientific research.
Chemical Properties Analysis
The chemical properties of N-Acetyltyramine, including its reactivity with other chemical substances, acidity or basicity, and stability, are fundamental to its use in chemical synthesis and analytical applications. For example, its ability to be electropolymerized and form stable, permselective films for biosensing applications illustrates its chemical versatility and utility in creating selective detection methods for neurotransmitters (Shang et al., 2009).
科学的研究の応用
Enzymatic Activity in Rats : Inscoe, Daly, and Axelrod (1965) found that N-acetyltyramine increases enzyme activity in rats when used as a substrate for the formation of O-methylated dihydroxy compounds (Inscoe, Daly, & Axelrod, 1965).
Cytotoxic Activities : Sobolevskaya et al. (2007) reported that N-acetyltyramine and its metabolites have cytotoxic activities against sperm and eggs of the sea urchin Strongylocentrotus intermedius (Sobolevskaya et al., 2007).
Metabolism in Insects : Maxwell, Moore, and Hildebrand (1980) discovered that N-acetyltyramine is one of the distinct metabolites of tyramine produced by the central nervous tissue of the moth Manduca sexta (Maxwell, Moore, & Hildebrand, 1980). Additionally, Mir and Vaughan (1981) found that N-acetyltyramine is the main intermediate on the pathway to N-acetyldopamine in Schistocerca gregaria thoracic ganglia (Mir & Vaughan, 1981).
Detection of Dopamine : Shang et al. (2009) demonstrated that a modified boron-doped diamond electrode with N-acetyltyramine-doped poly(N-acetyltyramine) and polypyrrole composite film can selectively detect dopamine with a low detection limit and excellent reproducibility (Shang et al., 2009).
N-Acylation in Brain and Liver : Yu and Boulton (1979) observed that the liver exhibits the highest N-acylation activity towards tyramines, including N-acetyltyramine, while the brain exhibits a low but significant activity (Yu & Boulton, 1979).
Microorganism Studies : Ivanova et al. (2003) isolated N-acetyltyramine and other tyramine alkaloids from the Antarctic strain Microbispora aerata subsp.nov.IMBAS-11A, isolated from penguin excrements (Ivanova et al., 2003).
Role in Honeybees : Sasaki and Nagao (2002) found that queenless worker honeybees have higher tyramine levels and lower N-acetyltyramine levels than normal workers, suggesting that brain tyramine may be regulated by colony condition with or without a queen (Sasaki & Nagao, 2002).
特性
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWJOOPFDQZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152731 | |
| Record name | N-Acetyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyltyramine | |
CAS RN |
1202-66-0 | |
| Record name | N-Acetyltyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLTYRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZB50E9QVY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


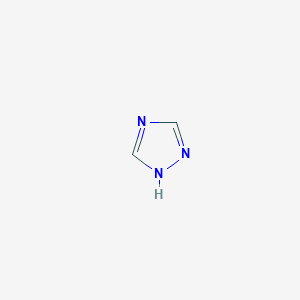




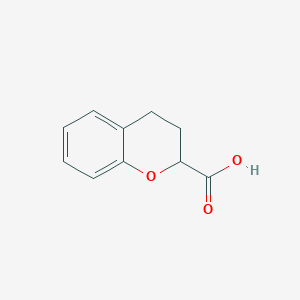
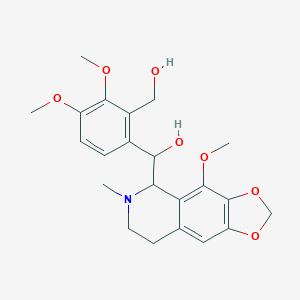
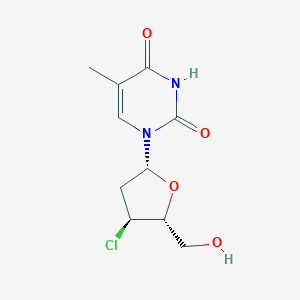
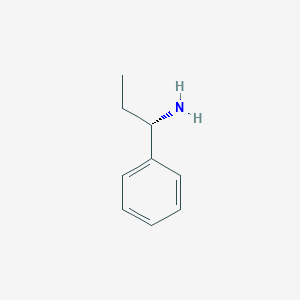
![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)

